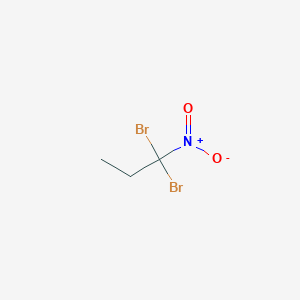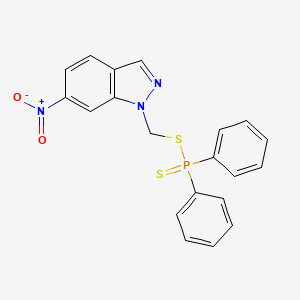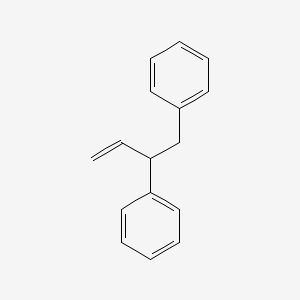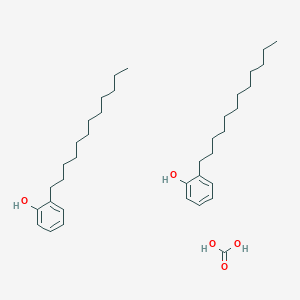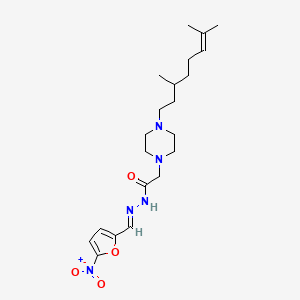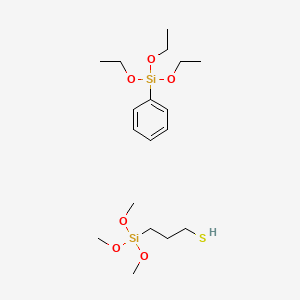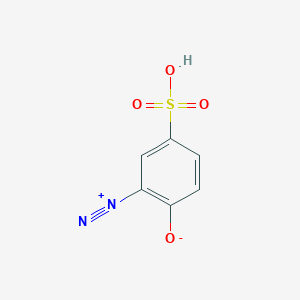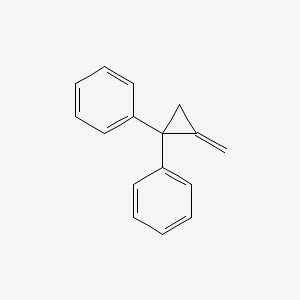
Benzene, (2-methylene-1-phenylcyclopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (2-methylene-1-phenylcyclopropyl)-: is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of benzene, featuring a cyclopropyl group substituted with a methylene and phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-methylene-1-phenylcyclopropyl)- typically involves the cyclopropanation of styrene derivatives. One common method includes the reaction of 1-bromo-3-phenylpropane with N-bromosuccinimide in the presence of benzoyl peroxide and carbon tetrachloride. The resulting 1,3-dibromo-1-phenylpropane is then treated with a zinc-copper couple in dimethylformamide to yield the desired cyclopropylbenzene .
Industrial Production Methods: While specific industrial production methods for Benzene, (2-methylene-1-phenylcyclopropyl)- are not well-documented, the general approach involves large-scale cyclopropanation reactions using similar reagents and conditions as described above. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, (2-methylene-1-phenylcyclopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclopropyl ring.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring undergoes nitration, sulfonation, or halogenation under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄), Halogens (Cl₂, Br₂)
Major Products Formed:
Oxidation: Carboxylic acids, Ketones
Reduction: Hydrogenated cyclopropyl derivatives
Substitution: Nitrobenzene, Sulfonated benzene, Halogenated benzene
Wissenschaftliche Forschungsanwendungen
Benzene, (2-methylene-1-phenylcyclopropyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Benzene, (2-methylene-1-phenylcyclopropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- Cyclopropylbenzene
- Phenylcyclopropane
- Methylene-cyclopropylbenzene
Comparison: Benzene, (2-methylene-1-phenylcyclopropyl)- is unique due to the presence of both a methylene and phenyl group on the cyclopropyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methylene group can participate in additional chemical reactions, enhancing the compound’s versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
25152-47-0 |
|---|---|
Molekularformel |
C16H14 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(2-methylidene-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C16H14/c1-13-12-16(13,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,1,12H2 |
InChI-Schlüssel |
GILVKAZLLFNSHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
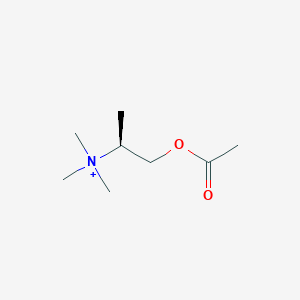
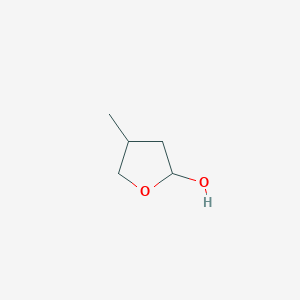
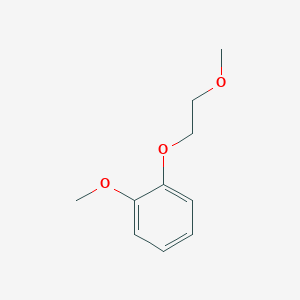
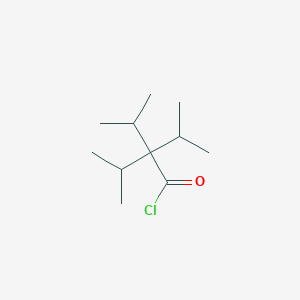
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
